![molecular formula C12H13NO3 B084373 Ethyl 6-methoxy-1H-indole-2-carboxylate CAS No. 15050-04-1](/img/structure/B84373.png)
Ethyl 6-methoxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a methoxy group at the 6-position of the indole ring
Mechanism of Action
Target of Action
Ethyl 6-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes depend on the specific derivative and its target. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methoxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and ethyl chloroformate.
Formation of the Ester: The reaction between 6-methoxyindole and ethyl chloroformate in the presence of a base like triethylamine leads to the formation of ethyl 6-methoxyindole-2-carboxylate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 6-methoxyindole-2-carboxylic acid.
Reduction: Ethyl 6-methoxyindole-2-methanol.
Substitution: 3-nitro-6-methoxyindole-2-carboxylate or 5-bromo-6-methoxyindole-2-carboxylate.
Scientific Research Applications
Scientific Research Applications
Ethyl 6-methoxy-1H-indole-2-carboxylate has several notable applications in scientific research:
Medicinal Chemistry
- Anticancer Activity : The compound has shown potential as an anticancer agent, inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it has been effective against breast cancer cells (MDA-MB-231) at low concentrations (1 μM) by enhancing caspase-3 activity, indicating apoptosis induction.
- Antimicrobial Properties : Studies have demonstrated its efficacy against common bacterial strains, suggesting its potential as a novel antimicrobial agent .
- Mechanisms of Action : this compound interacts with multiple biological pathways, affecting cellular functions such as apoptosis and microbial growth inhibition.
- Structure-Activity Relationship (SAR) : Modifications to the indole scaffold can enhance bioactivity and target specificity, which is crucial for drug development .
Industrial Applications
- The compound is utilized in the synthesis of various chemical intermediates and pharmaceuticals, particularly those targeting specific receptors like CRTH2 and cannabinoid receptors .
Anticancer Efficacy
A study conducted on the anticancer effects of this compound revealed significant inhibition of cell growth in MDA-MB-231 cells. The flow cytometry analysis indicated enhanced apoptotic activity, confirming its potential as an anticancer therapeutic agent.
Antimicrobial Activity
In another investigation focused on antimicrobial properties, the compound exhibited effective inhibition against several bacterial strains at low concentrations. This study highlighted its mechanism of action involving disruption of bacterial cell walls and inhibition of essential enzymes.
Summary of Findings
The research surrounding this compound underscores its multifaceted applications across various domains:
Application Area | Key Findings |
---|---|
Medicinal Chemistry | Potential anticancer and antimicrobial agent |
Biological Activity | Induces apoptosis; disrupts microbial growth |
Industrial Chemistry | Synthesis of intermediates for pharmaceuticals |
Comparison with Similar Compounds
Ethyl 6-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-methoxy-1H-indole-2-carboxylate: Similar structure but with the methoxy group at the 5-position, which may lead to different biological activities.
Mthis compound: The ester group is a methyl ester instead of an ethyl ester, potentially affecting its reactivity and solubility.
6-Methoxy-1H-indole-2-carboxylic acid: Lacks the ester group, which may influence its chemical properties and applications.
This compound is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Biological Activity
Ethyl 6-methoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
This compound is an indole derivative characterized by the presence of a methoxy group at the 6-position and an ethyl ester at the carboxylic acid position. This structural configuration is crucial for its biological properties, as indole derivatives are known to exhibit a range of pharmacological effects.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
- Mechanism : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism involves interference with key cellular pathways that regulate cancer progression.
- Research Findings : Studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against breast, lung, and colon cancer cell lines, with IC50 values indicating significant potency (Table 1).
2. Antimicrobial Activity
- Mechanism : The compound disrupts microbial cell membranes and inhibits essential enzymes, making it a potential candidate for antimicrobial drug development.
- Research Findings : this compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating its antimicrobial potential (Table 2).
3. Anti-inflammatory Effects
- Mechanism : Indole derivatives are known to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Research Findings : Preliminary studies indicate that this compound may reduce inflammation markers in vitro, suggesting its use in treating inflammatory conditions.
The mechanisms underlying the biological activities of this compound involve various biochemical pathways:
- Receptor Interactions : The compound may bind to multiple receptors, influencing signaling pathways related to cell growth and apoptosis.
- Enzyme Inhibition : It has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism and microbial growth.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 15.3 | Inhibits proliferation |
A549 (Lung) | 12.7 | Induces apoptosis |
HCT116 (Colon) | 10.5 | Cell cycle arrest |
Table 2: Antimicrobial Activity Data
Microbial Strain | MIC (µg/mL) | Effect |
---|---|---|
Staphylococcus aureus | 25 | Growth inhibition |
Escherichia coli | 30 | Membrane disruption |
Candida albicans | 20 | Enzyme inhibition |
Properties
IUPAC Name |
ethyl 6-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFAOIAKHGVBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346514 | |
Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15050-04-1 | |
Record name | 1H-Indole-2-carboxylic acid, 6-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15050-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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